Quinaprilat HCl

Übersicht

Beschreibung

Quinaprilat HCl is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gastroretentive Floating Tablets : Quinapril HCl, metabolized to Quinaprilat, is used in the formulation of gastroretentive floating tablets. These tablets aim to prolong the drug's duration of action, increase oral bioavailability, and improve patient compliance (Mali & Bathe, 2014).

Analysis in Pharmaceuticals and Urine : Capillary zone electrophoresis systems have been optimized for analyzing Quinapril and Quinaprilat in urine and pharmaceuticals. This method is significant for monitoring drug and metabolite levels in patients undergoing treatment (Prieto, Alonso, & Jiménez, 2002).

Pharmacokinetics and Clinical Application : Quinaprilat, as an ACE inhibitor, is notable for its intravenous use in arterial hypertension or chronic heart failure. It is characterized by a short elimination half-life but sufficient for effective ACE inhibition with once-daily dosing. The review underscores its safety and effectiveness (Kieback, Felix, & Reffelmann, 2009).

Suppression of Vascular Cell Adhesion and Cytokine Production : Quinaprilat has shown effects in suppressing the activation of nuclear factor-κB, reducing the surface expression of vascular cell adhesion molecules, and decreasing cytokine production in endothelial cells. This suggests potential anti-atherogenic effects (Ochiai et al., 2002).

Stimulation of Angiogenesis : Quinaprilat has been found to stimulate angiogenesis in vivo, which could have therapeutic implications, particularly in ischemic tissues (Fabre et al., 1999).

Reduction of Myocardial Infarct Size : In rabbits, Quinaprilat has been shown to reduce myocardial infarct size, involving nitric oxide production and mitochondrial KATP channels. This points to its potential in managing cardiac ischemic events (Chen et al., 2003).

Vasodilation in Essential Hypertension : Quinaprilat-induced vasodilation in the forearm vasculature of hypertensive patients highlights its potential in managing hypertension and related vascular conditions (Houben et al., 2000).

Eigenschaften

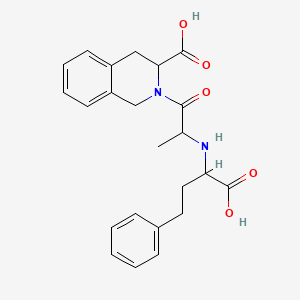

IUPAC Name |

2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLEGPOVLMJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B8066833.png)

![L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI)](/img/structure/B8066838.png)

![Benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-,monomethanesulfonate](/img/structure/B8066844.png)

![(7S)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione](/img/structure/B8066857.png)

![(15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B8066865.png)

![(2R,3R,4S)-3-acetamido-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-4-(hydrazinylmethylideneamino)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8066869.png)

![(2S,3R,5R,9R,10R,13R,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B8066901.png)

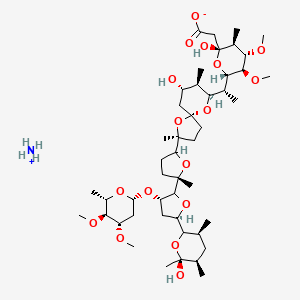

![2-[(2r,3r,4s,5r,6s)-6-[(1s)-1-[(2s,5r,7s,8r,9s)-2-[(5s)-5-[(2r,3s,4r,5r)-5-[(3s,4s,5r,6s)-6-Hydroxy-4-methoxy-3,5,6-trimethyl-tetrahydropyran-2-yl]-4-methoxy-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-9-methoxy-2,8-dimethyl-1,6-dioxaspi](/img/structure/B8066908.png)

![N-[4-amino-1-[[1-(4-hydroxycyclohexyl)-2-(methylamino)-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B8066918.png)